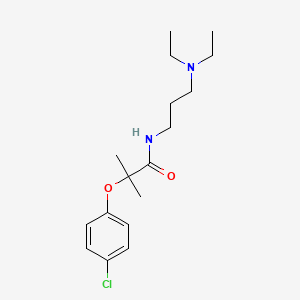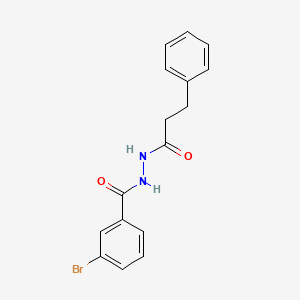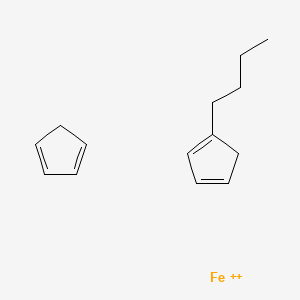
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is an organometallic compound that features a central iron ion coordinated to two cyclopentadienyl anions and one butyl-substituted cyclopentadienyl anion. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two aromatic rings. These compounds are of significant interest in both academic and industrial chemistry due to their unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions. The cyclopentadienyl anions are usually generated in situ from cyclopentadiene by deprotonation with a strong base such as sodium hydride. The butyl-substituted cyclopentadienyl anion can be prepared similarly from 1-butylcyclopenta-1,3-diene. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve the same basic principles but with optimizations for yield and purity. This might include the use of continuous flow reactors to maintain a controlled environment and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) can undergo a variety of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Ligand substitution reactions often use reagents such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction might yield an iron(0) complex.
Wissenschaftliche Forschungsanwendungen
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential use in bioinorganic chemistry, particularly in the modeling of metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: It is used in the production of high-performance materials, including certain types of plastics and rubbers.
Wirkmechanismus
The mechanism by which 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) exerts its effects typically involves the coordination of the iron center with various ligands. This coordination can alter the electronic properties of the iron center, making it more or less reactive depending on the nature of the ligands. The molecular targets and pathways involved depend on the specific application but often involve the activation or deactivation of certain chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another well-known metallocene with two cyclopentadienyl anions coordinated to an iron center.
Nickelocene: Similar structure but with nickel as the central metal ion.
Cobaltocene: Similar structure but with cobalt as the central metal ion.
Uniqueness
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in applications where these properties are important, such as in certain types of catalysis or material science.
Eigenschaften
Molekularformel |
C14H20Fe+2 |
|---|---|
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H14.C5H6.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7H,2-3,6,8H2,1H3;1-4H,5H2;/q;;+2 |
InChI-Schlüssel |
AQCAVXIGTCIRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC1.C1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


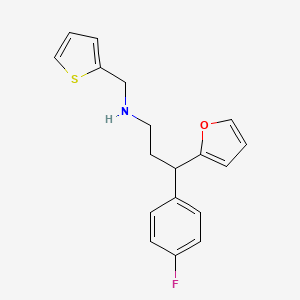
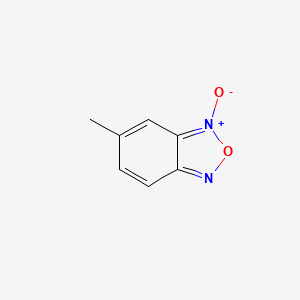

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
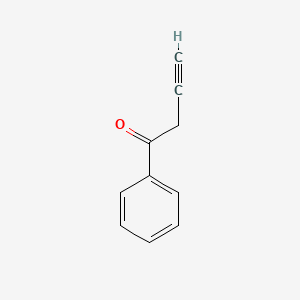
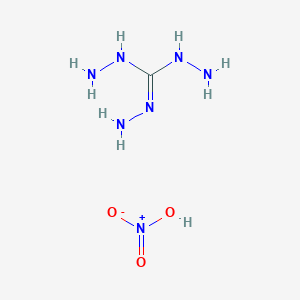
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
